REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti].CO>[C:6]([O:8][CH2:9][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:1][CH2:2][CH2:3][CH3:4])=[O:12])=[CH:3][CH:4]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
679 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
|
Name
|
|
Quantity
|
748 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
with distillation bridge
|
Type
|
TEMPERATURE
|
Details
|
reflux divider, 20 cm
|
Type
|
ADDITION
|
Details
|
this initial charge
|
Type
|
CUSTOM
|
Details
|
remained at a constant level of approximately 65° C.
|
Type
|
CUSTOM
|
Details
|
From a liquid-phase temperature of approximately 185° C.
|
Type
|
CUSTOM
|
Details
|
did not fall below 180° C.
|
Type
|
DISTILLATION
|
Details
|
a reflux sufficient for the distillation
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
CUSTOM
|
Details
|
The distillate removed
|
Type
|
CUSTOM
|
Details
|
separated off
|
Type
|
ADDITION
|
Details
|
mixed ester(methyl pentyl) in total
|
Type
|
ADDITION
|
Details
|
had dropped below 0.3% by mass (approximately 8 to 9 hours)
|
Duration
|
8.5 (± 0.5) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(C(=O)OCCCCC)C=C1)(=O)OCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |